
N-butyl-N'-(pyridin-4-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2. It is characterized by the presence of both amide and pyridyl functionalities, making it a versatile molecule in various chemical applications. This compound is known for its potential use in coordination chemistry and crystal engineering due to its ability to form hydrogen bonds and coordinate with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-picolinylamine with diethyloxalate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 4-picolinylamine and diethyloxalate.
Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N-butyl-N’-(pyridin-4-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced forms of the amide group.
Substitution: Substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
N-butyl-N’-(pyridin-4-ylmethyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-butyl-N’-(pyridin-4-ylmethyl)oxamide involves its ability to form hydrogen bonds and coordinate with metal ions. The pyridyl group can interact with metal centers, while the amide group can participate in hydrogen bonding. These interactions play a crucial role in the compound’s chemical and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(pyridin-4-ylmethyl)oxamide
- N,N’-bis(pyridin-3-ylmethyl)oxalamide
- N,N’-bis(pyridin-3-ylmethyl)thioxalamide
Uniqueness
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is unique due to its specific combination of butyl and pyridyl groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
577694-11-2 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-butyl-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-6-14-11(16)12(17)15-9-10-4-7-13-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
UCXCJWRCVTTZAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(=O)NCC1=CC=NC=C1 |
Solubilidad |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
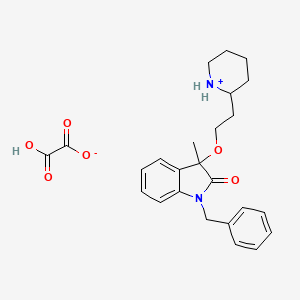
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
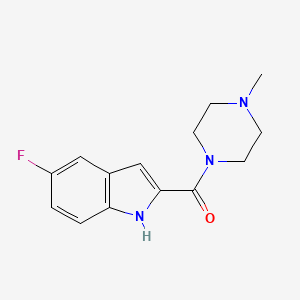
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
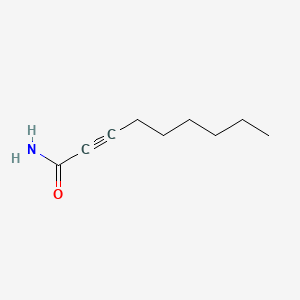
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)


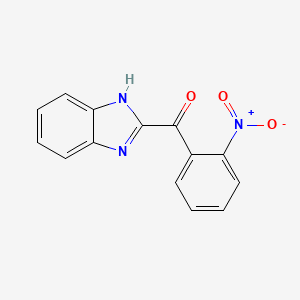
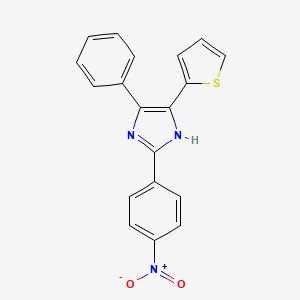
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
